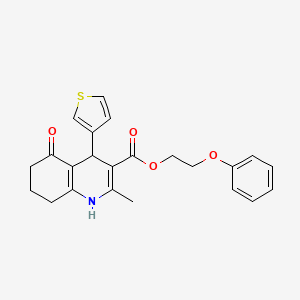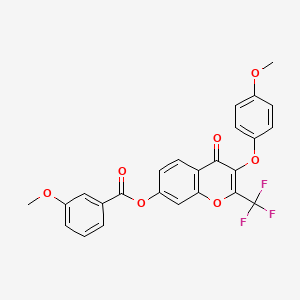![molecular formula C19H18Cl2N2O7S B5184926 dimethyl 2-{[N-(2,4-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}terephthalate](/img/structure/B5184926.png)
dimethyl 2-{[N-(2,4-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}terephthalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 2-{[N-(2,4-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}terephthalate, also known as Diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used in the treatment of pain and inflammation. It is a potent inhibitor of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins and other inflammatory mediators. Diclofenac is also known for its analgesic and antipyretic properties, making it a popular choice for the treatment of various conditions.
作用機序
Dimethyl 2-{[N-(2,4-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}terephthalate works by inhibiting the activity of COX enzymes, which are responsible for the synthesis of prostaglandins and other inflammatory mediators. By inhibiting COX enzymes, dimethyl 2-{[N-(2,4-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}terephthalate reduces inflammation, pain, and fever. dimethyl 2-{[N-(2,4-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}terephthalate has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
dimethyl 2-{[N-(2,4-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}terephthalate has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. dimethyl 2-{[N-(2,4-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}terephthalate has also been shown to reduce the expression of adhesion molecules, which are involved in the recruitment of immune cells to sites of inflammation. In addition, dimethyl 2-{[N-(2,4-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}terephthalate has been shown to increase the production of anti-inflammatory cytokines, such as interleukin-10.
実験室実験の利点と制限
Dimethyl 2-{[N-(2,4-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}terephthalate has several advantages for use in lab experiments. It is readily available and relatively inexpensive, making it a cost-effective option for researchers. dimethyl 2-{[N-(2,4-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}terephthalate is also well-tolerated and has a low risk of adverse effects. However, there are some limitations to the use of dimethyl 2-{[N-(2,4-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}terephthalate in lab experiments. It has a short half-life and may require frequent dosing to maintain therapeutic levels. In addition, dimethyl 2-{[N-(2,4-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}terephthalate has been shown to have variable effects in different animal models, which may limit its usefulness in certain experiments.
将来の方向性
There are several future directions for the use of dimethyl 2-{[N-(2,4-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}terephthalate in scientific research. One area of interest is the development of new formulations of dimethyl 2-{[N-(2,4-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}terephthalate that can improve its bioavailability and reduce its side effects. Another area of interest is the use of dimethyl 2-{[N-(2,4-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}terephthalate in combination with other drugs to enhance its therapeutic effects. Finally, there is a need for further research to better understand the mechanisms of action of dimethyl 2-{[N-(2,4-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}terephthalate and its potential uses in the treatment of various conditions.
Conclusion
dimethyl 2-{[N-(2,4-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}terephthalate is a potent NSAID that is widely used in the treatment of pain and inflammation. Its mechanism of action involves the inhibition of COX enzymes, which are responsible for the synthesis of inflammatory mediators. dimethyl 2-{[N-(2,4-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}terephthalate has several advantages for use in lab experiments, but there are also some limitations to its use. Future research is needed to better understand the potential uses of dimethyl 2-{[N-(2,4-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}terephthalate in the treatment of various conditions.
合成法
The synthesis of dimethyl 2-{[N-(2,4-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}terephthalate involves several steps, starting with the reaction of 2,4-dichlorophenylacetonitrile with methylsulfonyl chloride to form 2,4-dichlorophenylacetonitrile methylsulfonate. This intermediate is then reacted with glycine to form N-(2,4-dichlorophenyl)-N-(methylsulfonyl)glycine. The final step involves the reaction of N-(2,4-dichlorophenyl)-N-(methylsulfonyl)glycine with terephthalic acid to form dimethyl 2-{[N-(2,4-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}terephthalate.
科学的研究の応用
Dimethyl 2-{[N-(2,4-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}terephthalate is widely used in scientific research for its potent anti-inflammatory and analgesic properties. It has been shown to be effective in the treatment of various conditions, including arthritis, migraine, and postoperative pain. dimethyl 2-{[N-(2,4-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}terephthalate has also been used in the treatment of cancer-related pain and in the prevention of postoperative complications.
特性
IUPAC Name |
dimethyl 2-[[2-(2,4-dichloro-N-methylsulfonylanilino)acetyl]amino]benzene-1,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2N2O7S/c1-29-18(25)11-4-6-13(19(26)30-2)15(8-11)22-17(24)10-23(31(3,27)28)16-7-5-12(20)9-14(16)21/h4-9H,10H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXBBHNDEXQJYSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)CN(C2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2N2O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
dimethyl 2-{[N-(2,4-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}benzene-1,4-dicarboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-benzyl-N-(cyclobutylmethyl)-1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5184851.png)
![N-{2-[4-(2-chlorobenzoyl)-1-piperazinyl]ethyl}-N'-phenylethanediamide](/img/structure/B5184853.png)


![2-iodo-6-methoxy-4-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)phenol](/img/structure/B5184873.png)
![3-{[2-(1-piperidinyl)ethyl]thio}-5-propyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5184879.png)

![1-(4-chlorobenzyl)-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5184897.png)
![5-[6-(3,5-dimethyl-1-piperidinyl)-3-pyridazinyl]-2-ethyl-N-methylbenzenesulfonamide](/img/structure/B5184900.png)
![4-{2-[2-(2,3-dimethylphenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde](/img/structure/B5184914.png)
![5-[(3-chloro-4-methylphenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5184917.png)
![2-{[4-ethyl-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B5184933.png)
![1-(3-oxo-3-{3-[4-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl}propyl)-2-pyrrolidinone](/img/structure/B5184942.png)
